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Compound of Interest

Compound Name: 2-Methyl-4-nitro-2H-indazole

Cat. No.: B1296287 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives

exhibiting a wide array of biological activities. Among these, nitro-substituted 2H-indazoles are

emerging as a promising class of compounds with significant potential in the development of

novel therapeutics. This technical guide provides an in-depth overview of the current

understanding of the biological activities of these compounds, focusing on their

antiproliferative, antimicrobial, and enzyme-inhibitory properties. Detailed experimental

protocols for key biological assays and a representative synthetic route are also presented to

facilitate further research and development in this area.

Antiproliferative Activity and Mechanism of Action
Nitro-substituted 2H-indazoles have demonstrated potent cytotoxic effects against a variety of

cancer cell lines. The primary mechanism underlying this activity appears to be the induction of

apoptosis through the intrinsic pathway.

Quantitative Antiproliferative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of

various nitro-substituted 2H-indazole derivatives against several human cancer cell lines.
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Compound ID
Substitution
Pattern

Cancer Cell
Line

IC50 (µM) Reference

Indazol-

Pyrimidine 4i

Indazole-

pyrimidine hybrid
A549 (Lung) 2.305 [1]

Indazol-

Pyrimidine 4a

Indazole-

pyrimidine hybrid
A549 (Lung) 3.304 [1]

Nitro-based

indazole 11a

6-nitro-

benzo[g]indazole
NCI-H460 (Lung) 5-15 [2]

Nitro-based

indazole 11b

6-nitro-

benzo[g]indazole
NCI-H460 (Lung) 5-15 [2]

Nitro-based

indazole 12a

6-nitro-

benzo[g]indazole
NCI-H460 (Lung) 5-15 [2]

Nitro-based

indazole 12b

6-nitro-

benzo[g]indazole
NCI-H460 (Lung) 5-15 [2]

Indazol-

Pyrimidine 4f

Indazole-

pyrimidine hybrid
MCF-7 (Breast) 1.629 [1]

Indazol-

Pyrimidine 4i

Indazole-

pyrimidine hybrid
MCF-7 (Breast) 1.841 [1]

Indazol-

Pyrimidine 4i

Indazole-

pyrimidine hybrid
Caco2 (Colon) 4.990 [1]

3-Amino-

Indazole 6o

1H-indazole-3-

amine derivative
K562 (Leukemia) 5.15 [1]

Apoptosis Induction Pathway
Nitro-substituted 2H-indazoles trigger programmed cell death primarily through the

mitochondrial-mediated intrinsic apoptosis pathway. This involves the disruption of the

mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.

Cytosolic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), forming

the apoptosome. This complex activates pro-caspase-9, which in turn activates the executioner

caspase, caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular
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substrates, ultimately leading to cell death. Furthermore, these compounds have been

observed to modulate the expression of Bcl-2 family proteins, causing a disbalance between

pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, further promoting apoptosis.
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Caption: Intrinsic apoptosis pathway induced by nitro-2H-indazoles.
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Antimicrobial Activity
Several nitro-substituted 2H-indazole derivatives have exhibited promising activity against a

range of bacterial strains, including multidrug-resistant isolates.

Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected

nitro-2H-indazole derivatives against various bacterial species.

Compound ID
Substitution
Pattern

Bacterial
Strain

MIC (µg/mL) Reference

Compound 5
2H-indazole

derivative

S. epidermidis

(MDR)
64-128 [3]

Compound 5
2H-indazole

derivative
S. aureus (MDR) 64-128 [3]

Compound 12a
6-nitro-

benzo[g]indazole
N. gonorrhoeae 250 [2]

Compound 13b
6-nitro-

benzo[g]indazole
N. gonorrhoeae 62.5 [2]

2-benzyl-5-

nitroindazolin-3-

one derivative

2-benzyl-5-

nitroindazolin-3-

one

L. amazonensis

(amastigote)
0.46 ± 0.01 [4]

Enzyme Inhibition
Nitro-substituted indazoles have also been identified as potent inhibitors of certain enzymes,

notably nitric oxide synthase (NOS).

Nitric Oxide Synthase (NOS) Inhibition
The experimental workflow for assessing the inhibitory activity of nitro-2H-indazoles against

nitric oxide synthase is depicted below. The assay typically involves measuring the production

of nitric oxide (NO) from its substrate, L-arginine, in the presence and absence of the inhibitor.
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Caption: Workflow for Nitric Oxide Synthase (NOS) inhibition assay.

Experimental Protocols
Synthesis of a Representative Nitro-2H-Indazole
Synthesis of 2,3-dimethyl-6-nitro-2H-indazole[5]

This procedure describes a general method for the N-methylation of a 1H-indazole to a 2H-

indazole.

Materials: 3-methyl-6-nitro-1H-indazole, N,N-dimethylformamide (DMF), triethylenediamine

(DABCO), dimethyl carbonate (DMC), water.
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Procedure:

Dissolve 3-methyl-6-nitro-1H-indazole and triethylenediamine in DMF.

Stir the reaction mixture at room temperature for 15 minutes.

Slowly add dimethyl carbonate dropwise to the mixture.

Heat the reaction system to reflux temperature and continue stirring for 6 hours.

After completion, cool the mixture to room temperature.

Add water and stir for 15 minutes to precipitate the product.

Collect the solid product by filtration and dry to obtain 2,3-dimethyl-6-nitro-2H-indazole.

Antiproliferative Activity Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials: Cancer cell lines, culture medium, nitro-2H-indazole compound, 3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (DMSO), 96-

well plates.

Procedure:

Seed cancer cells in 96-well plates and allow them to adhere overnight.

Treat the cells with various concentrations of the nitro-2H-indazole compound for a

specified period (e.g., 48 or 72 hours).

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of

formazan crystals by viable cells.

Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.

Measure the absorbance of each well using a microplate reader at a wavelength of 570

nm.
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Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution
Method)
This method determines the minimum concentration of an antimicrobial agent that inhibits the

visible growth of a microorganism.

Materials: Bacterial strains, Mueller-Hinton broth (or other suitable broth), nitro-2H-indazole

compound, 96-well microtiter plates.

Procedure:

Prepare serial two-fold dilutions of the nitro-2H-indazole compound in the broth medium in

a 96-well plate.

Prepare a standardized inoculum of the test bacterium.

Inoculate each well of the microtiter plate with the bacterial suspension.

Include positive (no drug) and negative (no bacteria) controls.

Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24

hours).

Determine the MIC as the lowest concentration of the compound that completely inhibits

visible bacterial growth.

Conclusion
Nitro-substituted 2H-indazoles represent a versatile and promising scaffold for the development

of new therapeutic agents. Their significant antiproliferative and antimicrobial activities, coupled

with their ability to inhibit key enzymes, highlight their potential in oncology and infectious

disease research. The detailed protocols and mechanistic insights provided in this guide are

intended to serve as a valuable resource for researchers dedicated to advancing the discovery

and development of this important class of compounds. Further investigations into the
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structure-activity relationships and in vivo efficacy are warranted to fully realize the therapeutic

potential of nitro-substituted 2H-indazoles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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